D-myo-Inositol-1,4,6-triphosphate, sodium salt is a phosphorylated derivative of inositol, specifically classified under inositol phosphates. This compound plays a crucial role as a second messenger in cellular signaling pathways, particularly in the release of calcium ions from the endoplasmic reticulum. It is synthesized through the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate, a key component of cell membranes. The sodium salt form enhances its solubility and bioavailability, making it suitable for various scientific applications.
This compound belongs to the class of organic compounds known as inositol phosphates. More specifically, it falls under the category of organooxygen compounds and is classified as an alcohol and polyol derivative. Its direct parent compound is inositol phosphate, with alternative classifications including monoalkyl phosphates and hydrocarbon derivatives .
The synthesis of D-myo-Inositol-1,4,6-triphosphate typically involves enzymatic or chemical methods. The most common method is through the hydrolysis of phosphatidylinositol 4,5-bisphosphate by phospholipase C. This enzymatic reaction results in the formation of inositol 1,4,6-trisphosphate along with diacylglycerol.
The reaction can be summarized as follows:
This process requires specific conditions such as pH and temperature to optimize enzyme activity and yield. Additionally, purification steps may involve chromatography techniques to isolate the desired product from reaction by-products.
The molecular formula of D-myo-Inositol-1,4,6-triphosphate is , with a molecular weight of approximately 420.0956 g/mol. The structure features a cyclohexane ring with multiple hydroxyl groups and phosphate moieties attached.
The structure allows for hydrogen bonding and interactions with calcium channels within cell membranes .
D-myo-Inositol-1,4,6-triphosphate participates in several biochemical reactions primarily related to calcium signaling. Upon binding to specific receptors on the endoplasmic reticulum membrane, it facilitates the release of calcium ions into the cytoplasm.
The mechanism can be described as follows:
This cascade is critical for numerous physiological processes including muscle contraction and neurotransmitter release .
D-myo-Inositol-1,4,6-triphosphate functions primarily as a second messenger in signal transduction pathways. Its mechanism involves:
Data suggests that this mechanism is crucial for maintaining cellular homeostasis and responding to extracellular signals .
Relevant analyses indicate that its solubility profile makes it suitable for use in biological assays and experiments involving cell cultures .
D-myo-Inositol-1,4,6-triphosphate has several scientific uses:
D-myo-inositol-1,4,6-triphosphate (Ins(1,4,6)P₃) is primarily generated through the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP₂) by phospholipase C (PLC) enzymes. This reaction yields two critical secondary messengers: Ins(1,4,6)P₃ and diacylglycerol (DAG). PLC isoforms are categorized into six families (PLCβ, γ, δ, ε, η, ζ), each activated by distinct cellular signals. PLCβ isoforms are predominantly coupled to G-protein-coupled receptors (GPCRs), while PLCγ isoforms respond to receptor tyrosine kinases (RTKs). The specificity of PLC isoforms influences the spatial and temporal dynamics of Ins(1,4,6)P₃ production, thereby modulating downstream calcium signaling [7] [8].
Table 1: PLC Isoforms and Their Regulatory Mechanisms
PLC Isoform | Primary Activator | Cellular Role |
---|---|---|
PLCβ | Gαq subunits (GPCRs) | Hormone-induced calcium release |
PLCγ | RTK phosphorylation | Growth factor signaling |
PLCδ | Calcium feedback | Amplification of calcium oscillations |
PLCε | Ras GTPase | Integrates Ras and calcium pathways |
PIP₂ serves as the exclusive substrate for Ins(1,4,6)P₃ biosynthesis. This phosphoinositide is enriched in the plasma membrane, where its hydrolysis occurs within microseconds of receptor activation. Structural studies reveal that PLC enzymes cleave the glycerophosphate bond of PIP₂, releasing soluble Ins(1,4,6)P₃ into the cytosol. The sodium salt form of Ins(1,4,6)P₃ enhances solubility, facilitating diffusion to endoplasmic reticulum (ER) receptors. Notably, Ins(1,4,6)P₃ exhibits a 9-fold lower potency in calcium release compared to its isomer Ins(1,4,5)P₃, attributed to differential binding affinity for IP₃ receptors [2] [4] [7].
Isomerization of Ins(1,4,5)P₃ to Ins(1,4,6)P₃ involves phosphorylation cascades governed by inositol phosphate kinases. Ins(1,4,5)P₃ 3-kinase (IP3K) initially phosphorylates position 3, yielding Ins(1,3,4,5)P₄, which is subsequently dephosphorylated by 5-phosphatases to generate Ins(1,3,4)P₃. Further phosphorylation by IP₂ kinases at position 6 produces Ins(1,4,6)P₃. This pathway integrates with metabolic networks, including the pentose phosphate pathway, as isotopic labeling ([¹³C]pyruvate) demonstrates carbon scrambling via transketolase/transaldolase activities [3] [9].
Table 2: Key Enzymes in Ins(1,4,6)P₃ Isomerization
Enzyme | Reaction Catalyzed | Product |
---|---|---|
IP3K | Ins(1,4,5)P₃ + ATP → Ins(1,3,4,5)P₄ | Inositol tetrakisphosphate |
5-Phosphatase | Ins(1,3,4,5)P₄ → Ins(1,3,4)P₃ | Inositol trisphosphate |
IP₂ Kinase (e.g., IP6K1) | Ins(1,3,4)P₃ + ATP → Ins(1,4,6)P₃ | D-myo-Inositol-1,4,6-P₃ |
Ins(1,4,6)P₃ catabolism involves hydrolysis via inositol polyphosphate phosphatases (IPPases). Two primary pathways exist:
Notably, IPPases exhibit positional specificity; mutations in MINPP1 disrupt cellular inositol recycling and are linked to metabolic disorders. Additionally, inositol pyrophosphates (e.g., InsP₇) modulate phosphatase activity via competitive inhibition, creating feedback loops that regulate cellular inositol homeostasis [5] [9].
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